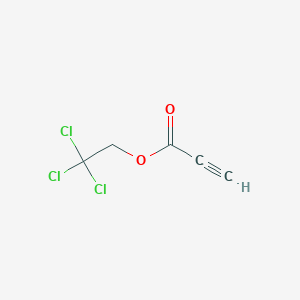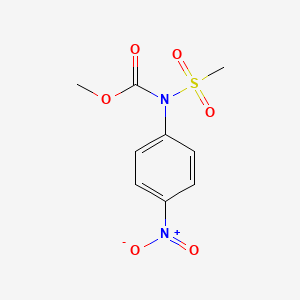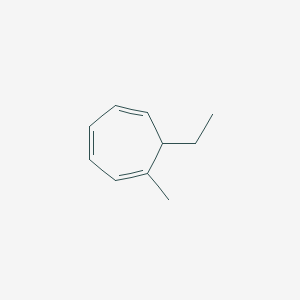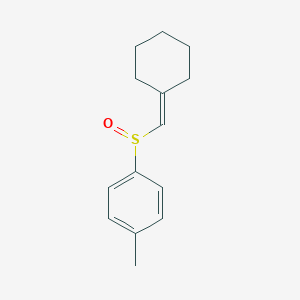![molecular formula C23H30O6 B14585149 benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol CAS No. 61154-14-1](/img/structure/B14585149.png)
benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol is an organic compound that combines the structural features of benzoic acid and a cycloheptyl methanol derivative. This compound is characterized by the presence of a benzene ring with a carboxyl group (benzoic acid) and a cycloheptyl ring with a hydroxymethyl group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol typically involves the following steps:
Formation of Cycloheptyl Methanol: The cycloheptyl ring is first synthesized through a series of cyclization reactions. The hydroxymethyl group is then introduced via a hydroxylation reaction.
Coupling with Benzoic Acid: The cycloheptyl methanol derivative is then coupled with benzoic acid using esterification or amidation reactions. Common reagents for this step include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for the controlled synthesis of the compound, ensuring precise reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, optimizing reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxyl group of benzoic acid, converting it to benzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of cycloheptanecarboxylic acid.
Reduction: Production of benzyl alcohol derivatives.
Substitution: Introduction of halogen or nitro groups on the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and inflammatory signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Acid: Shares the benzoic acid moiety but lacks the cycloheptyl methanol component.
Cycloheptanol: Contains the cycloheptyl ring but does not have the benzoic acid group.
Benzyl Alcohol: Features a benzene ring with a hydroxymethyl group but lacks the cycloheptyl ring.
Uniqueness
Benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol is unique due to the combination of benzoic acid and cycloheptyl methanol, which imparts distinct chemical reactivity and potential biological activities not observed in the individual components.
Eigenschaften
CAS-Nummer |
61154-14-1 |
|---|---|
Molekularformel |
C23H30O6 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol |
InChI |
InChI=1S/C9H18O2.2C7H6O2/c10-6-8-4-2-1-3-5-9(8)7-11;2*8-7(9)6-4-2-1-3-5-6/h8-11H,1-7H2;2*1-5H,(H,8,9)/t8-,9-;;/m0../s1 |
InChI-Schlüssel |
SOSWDWUZLGKLFG-CDEWPDHBSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](CC1)CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
C1CCC(C(CC1)CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
![4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate](/img/structure/B14585088.png)
![1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine](/img/structure/B14585094.png)

![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)

![Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate](/img/structure/B14585118.png)


![3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14585139.png)
![1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran](/img/structure/B14585140.png)
